molecular formula C20H17FN4O3 B1679488 5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione CAS No. 155144-64-2

5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione

Cat. No.: B1679488
CAS No.: 155144-64-2
M. Wt: 380.4 g/mol
InChI Key: SSMFYBHQLFTJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 47-3359 is a novel class of topoisomerase II-targeted drugs with cytotoxic potential.

Properties

CAS No.

155144-64-2

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

5-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-8-fluoro-2-hydroxypyrimido[1,6-a]benzimidazole-1,3-dione

InChI

InChI=1S/C20H17FN4O3/c1-10-5-12(6-11(2)22-10)14-7-16-17(8-15(14)21)24-18(23(16)13-3-4-13)9-19(26)25(28)20(24)27/h5-9,13,28H,3-4H2,1-2H3

InChI Key

SSMFYBHQLFTJSA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5

Appearance

Solid powder

155144-64-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 47-3359;  Ro-47-3359;  Ro 473359.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione
Reactant of Route 3
Reactant of Route 3
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione
Reactant of Route 5
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione
Reactant of Route 6
5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione

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